molecular formula C11H15N3O B170933 3-(Piperazin-1-yl)benzamide CAS No. 127201-39-2

3-(Piperazin-1-yl)benzamide

Cat. No.: B170933
CAS No.: 127201-39-2
M. Wt: 205.26 g/mol
InChI Key: NOJPHWCXWAYZFS-UHFFFAOYSA-N
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Description

3-(Piperazin-1-yl)benzamide: is an organic compound that features a benzamide core substituted with a piperazine ring at the third position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antimicrobial and antipsychotic activities .

Mechanism of Action

Target of Action

3-(Piperazin-1-yl)benzamide is a complex compound that interacts with multiple targets. Piperazine derivatives, a key component of this compound, are known to exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .

Mode of Action

It’s known that piperazine derivatives can act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests that this compound might interact with its targets, leading to changes in cellular signaling and function.

Biochemical Pathways

Given the wide range of biological activities exhibited by piperazine derivatives , it can be inferred that multiple biochemical pathways might be affected.

Pharmacokinetics

The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This suggests that the compound’s ADME properties might be favorable for bioavailability.

Result of Action

Given the wide range of biological activities exhibited by piperazine derivatives , it can be inferred that the compound might have significant molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperazin-1-yl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with piperazine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: 3-(Piperazin-1-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-(Piperazin-1-yl)benzamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .

Biology: In biological research, this compound is studied for its potential antimicrobial properties. It has shown activity against various bacterial strains, making it a candidate for the development of new antibiotics .

Medicine: The compound is investigated for its antipsychotic properties. Derivatives of this compound act as dopamine and serotonin antagonists, which are useful in the treatment of psychiatric disorders .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are employed as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and crop protection agents .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern on the benzamide core, which imparts distinct pharmacological properties. Its ability to act as a dopamine and serotonin antagonist makes it particularly valuable in the treatment of psychiatric disorders .

Properties

IUPAC Name

3-piperazin-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-11(15)9-2-1-3-10(8-9)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJPHWCXWAYZFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573892
Record name 3-(Piperazin-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127201-39-2
Record name 3-(Piperazin-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-(3-Cyanophenyl)piperazine (1.6 g, 8.3 mmol) was dissolved in 90% sulfuric acid aqueous solution (17 ml) and stirred at a room temperature for 2 days. The reaction solution was slowly added drbpwise to a mixture consisting of ice (65 g) and 28% aqueous ammonia (65 ml), and the reaction product was extracted with chloroform. The resulting extract was washed with saturated brine and dried with sodium sulfate, and then the solvent was evaporated under a reduced pressure to obtain 990 mg of the title compound (4.9 mmol, 58% in yield).
Quantity
1.6 g
Type
reactant
Reaction Step One
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17 mL
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reactant
Reaction Step One
[Compound]
Name
ice
Quantity
65 g
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
reactant
Reaction Step Three
Yield
58%

Synthesis routes and methods II

Procedure details

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